N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide
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Overview
Description
N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide is a heterocyclic compound with the molecular formula C5H6N2O2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole derivatives, which include n-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide, have been reported to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways, often resulting in downstream effects such as changes in cellular function .
Result of Action
Thiazole derivatives have been reported to have a variety of effects at the molecular and cellular level, often related to their interaction with their targets .
Biochemical Analysis
Biochemical Properties
N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states. Additionally, this compound can bind to proteins involved in signal transduction pathways, affecting their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and apoptosis. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. This binding can lead to changes in gene expression, either by promoting or inhibiting the transcription of certain genes. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, this compound can exhibit toxic effects, including oxidative damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting cellular energy production. Additionally, this compound can influence the levels of key metabolites, such as ATP and NADH, by altering their synthesis and degradation rates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites. This compound can accumulate in certain cellular compartments, such as the mitochondria and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it influences mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, affecting gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The general reaction scheme is as follows:
2-aminothiazole+acetic anhydride→this compound+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of a continuous flow reactor can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A precursor in the synthesis of N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide.
Thiazole: The parent compound of the thiazole ring system.
4-methylthiazole: A derivative with a methyl group at the 4-position.
Uniqueness
This compound is unique due to the presence of both an acetamide group and a thiazole ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(4-oxo-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-3(8)6-5-7-4(9)2-10-5/h2H2,1H3,(H,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZDYCXOHDYRHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337188 |
Source
|
Record name | N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37641-15-9 |
Source
|
Record name | N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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